7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one
Overview
Description
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one typically involves the reaction of biphenyl derivatives with chromen-2-one precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base like potassium phosphate in a solvent mixture of tetrahydrofuran and water .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, modulating their activity. The chromen-2-one core may also play a role in binding to specific proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-(1,1’-biphenyl)-4-yl-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one
- 2-(4-biphenyl)propionic acid
- Tripotassium (1R)-4-biphenyl-4-yl-1-phosphonatobutane-1-sulfonate
Uniqueness
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O4/c1-2-17-14-25(27)29-24-15-21(12-13-22(17)24)28-16-23(26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHPTPJFTSCZAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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